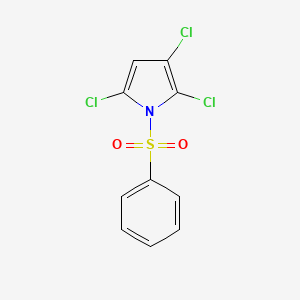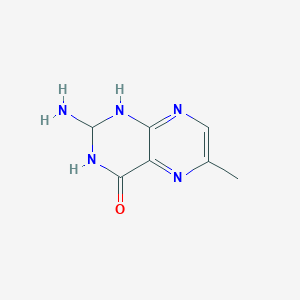![molecular formula C19H19N2O4- B14350778 2-[(4,4-Dimethyl-5-oxo-2-phenylpyrazolidin-1-yl)methyl]phenyl carbonate CAS No. 94101-64-1](/img/structure/B14350778.png)
2-[(4,4-Dimethyl-5-oxo-2-phenylpyrazolidin-1-yl)methyl]phenyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4,4-Dimethyl-5-oxo-2-phenylpyrazolidin-1-yl)methyl]phenyl carbonate is a complex organic compound with a unique structure that combines a pyrazolidinone ring with a phenyl carbonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,4-Dimethyl-5-oxo-2-phenylpyrazolidin-1-yl)methyl]phenyl carbonate typically involves a multi-step process. One common method starts with the preparation of the pyrazolidinone core, which is then functionalized to introduce the phenyl carbonate group.
Preparation of Pyrazolidinone Core: The pyrazolidinone core can be synthesized through the reaction of phenylhydrazine with an appropriate diketone under acidic conditions.
Functionalization: The resulting pyrazolidinone is then reacted with a suitable carbonate reagent, such as phenyl chloroformate, in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4,4-Dimethyl-5-oxo-2-phenylpyrazolidin-1-yl)methyl]phenyl carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbonate group, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of alcohols and amines.
Substitution: Formation of various ester and amide derivatives.
Scientific Research Applications
2-[(4,4-Dimethyl-5-oxo-2-phenylpyrazolidin-1-yl)methyl]phenyl carbonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(4,4-Dimethyl-5-oxo-2-phenylpyrazolidin-1-yl)methyl]phenyl carbonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethyl-5-oxo-2-phenylpyrazolidin-1-yl derivatives: These compounds share the pyrazolidinone core but differ in the substituents attached to the ring.
Phenyl carbonate derivatives: Compounds with similar carbonate groups but different core structures.
Uniqueness
2-[(4,4-Dimethyl-5-oxo-2-phenylpyrazolidin-1-yl)methyl]phenyl carbonate is unique due to the combination of the pyrazolidinone ring and the phenyl carbonate group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds, making it a valuable molecule for various applications.
Properties
CAS No. |
94101-64-1 |
|---|---|
Molecular Formula |
C19H19N2O4- |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
[2-[(4,4-dimethyl-5-oxo-2-phenylpyrazolidin-1-yl)methyl]phenyl] carbonate |
InChI |
InChI=1S/C19H20N2O4/c1-19(2)13-21(15-9-4-3-5-10-15)20(17(19)22)12-14-8-6-7-11-16(14)25-18(23)24/h3-11H,12-13H2,1-2H3,(H,23,24)/p-1 |
InChI Key |
QGHQPPVZPJHPHD-UHFFFAOYSA-M |
Canonical SMILES |
CC1(CN(N(C1=O)CC2=CC=CC=C2OC(=O)[O-])C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(3-Bromopropoxy)-2,2,2-trichloroethyl]-2-hydroxybenzamide](/img/structure/B14350697.png)
![N-[(4-Ethenylbenzene-1-sulfonyl)methyl]formamide](/img/structure/B14350699.png)
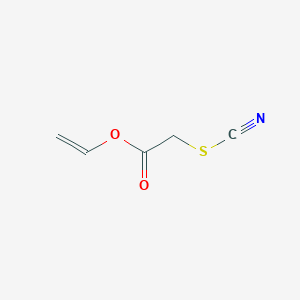
![1-Chloro-4-{[(fluoromethyl)sulfanyl]methyl}benzene](/img/structure/B14350711.png)
![1-{2-Hydroxy-4,6-bis[(propan-2-yl)oxy]phenyl}ethan-1-one](/img/structure/B14350718.png)

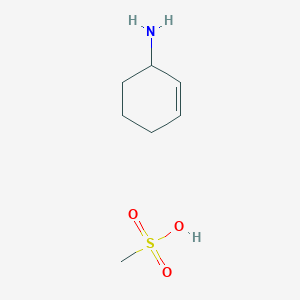
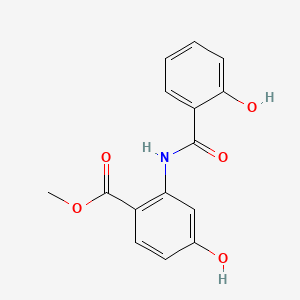
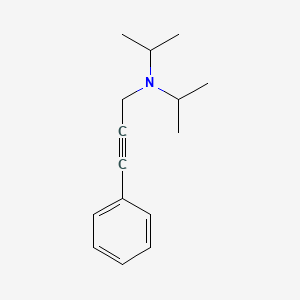
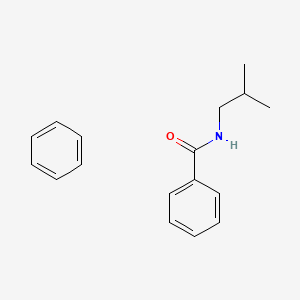
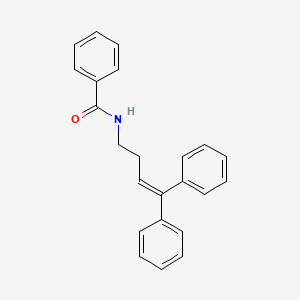
![5,11-Diphenyl-8H-cyclohepta[b]naphthalene](/img/structure/B14350764.png)
